Cas no 86018-76-0 (Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl-)

Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl-
- 4-(2-chlorophenyl)-2,6-diphenylpyridine
- 86018-76-0
-
- Inchi: InChI=1S/C23H16ClN/c24-21-14-8-7-13-20(21)19-15-22(17-9-3-1-4-10-17)25-23(16-19)18-11-5-2-6-12-18/h1-16H
- InChI Key: FZDNBQMEBHOANQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 341.0971272Da
- Monoisotopic Mass: 341.0971272Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.8
- Topological Polar Surface Area: 12.9Ų
Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027JBA-10mg |
4-(2-Chlorophenyl)-2,6-diphenylpyridine |
86018-76-0 | 98% | 10mg |
$780.00 | 2024-04-21 |
Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- Related Literature
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl-
Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- (CAS No. 86018-76-0): A Comprehensive Overview
Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl-, identified by its Chemical Abstracts Service (CAS) number 86018-76-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, consists of a pyridine core substituted with phenyl groups and a chlorophenyl moiety, making it a versatile scaffold for the development of novel bioactive molecules.
The structural composition of Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- includes a central pyridine ring, which is a heterocyclic aromatic compound containing nitrogen. This nitrogen atom contributes to the compound's basicity and reactivity, enabling various chemical modifications that can enhance its pharmacological properties. The presence of two phenyl groups at the 2 and 6 positions of the pyridine ring further increases the compound's molecular complexity and potential interactions with biological targets. Additionally, the 4-(2-chlorophenyl) substituent introduces a chlorine atom into the structure, which can serve as a handle for further functionalization or influence the compound's electronic and steric properties.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various therapeutic pathways. The unique structural features of Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- make it an attractive candidate for designing molecules with specific biological activities. For instance, studies have shown that compounds with similar scaffolds can interact with enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative diseases. The chlorophenyl group, in particular, has been found to enhance binding affinity to certain protein targets due to its ability to form hydrogen bonds and hydrophobic interactions.
One of the most compelling aspects of Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- is its potential in drug discovery. Researchers have leveraged its structural framework to develop novel analogs with improved pharmacokinetic profiles and reduced side effects. For example, derivatives of this compound have been investigated for their anti-inflammatory properties, showing promise in preclinical studies. The ability to modify different parts of the molecule allows chemists to fine-tune its biological activity, making it a valuable tool for medicinal chemists.
The synthesis of Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions, which are widely used for constructing complex aromatic systems. The introduction of the chlorophenyl group often involves halogenation reactions or nucleophilic substitution processes, depending on the synthetic strategy employed. Advanced techniques such as flow chemistry have also been explored to improve reaction efficiency and scalability.
In terms of applications, Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- has found utility in various fields beyond pharmaceuticals. Its derivatives have been used as intermediates in the synthesis of agrochemicals and specialty chemicals. The compound's ability to act as a building block for more complex molecules makes it indispensable in industrial chemistry. Furthermore, its role in material science is emerging as researchers explore its potential in developing new types of polymers and coatings with enhanced properties.
The toxicological profile of Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- is an important consideration in its development and application. While preliminary studies suggest that it exhibits low toxicity at moderate doses, further research is needed to fully understand its safety profile. Chronic exposure studies and long-term toxicity assessments are essential steps in evaluating its potential risks before it can be used in clinical settings. Collaborative efforts between chemists and toxicologists are crucial to ensure that this compound can be developed into safe and effective therapeutic agents.
The future directions for research on Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl- are promising and multifaceted. Advances in computational chemistry and artificial intelligence are enabling researchers to predict novel derivatives with enhanced biological activities more efficiently than ever before. Additionally,the integration of machine learning algorithms into drug discovery pipelines is accelerating the identification of promising candidates for further validation. These technological advancements are likely to play a pivotal role in translating basic research findings into tangible therapeutic benefits.
In conclusion,Pyridine,4-(2-chlorophenyl)-2,6-diphenyl- (CAS No.86018-76-0) represents a significant advancement in organic chemistry and pharmaceutical research.Its unique structural features,combined with its versatility as a scaffold for drug development,make it a valuable asset for scientists working on innovative therapies.As our understanding of biological systems continues to expand,compounds like this will undoubtedly play an increasingly important role in addressing some of the most pressing challenges in medicine today.
86018-76-0 (Pyridine, 4-(2-chlorophenyl)-2,6-diphenyl-) Related Products
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)




